molecular formula C13H19N3O B2380639 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 2034452-12-3

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide

カタログ番号 B2380639
CAS番号: 2034452-12-3
分子量: 233.315
InChIキー: UIFAOMJDMOYILJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide”, also known as S-2367, is a compound of interest in scientific research. It has a molecular formula of C13H19N3O and a molecular weight of 233.315. The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

科学的研究の応用

Imidazole Derivatives in Cancer Treatment

Imidazole derivatives, such as imidazole carboxamide, have been evaluated for their effectiveness in treating various types of cancer. For example, the combination of cyclophosphamide, imidazole carboxamide, and doxorubicin was studied in patients with advanced malignant mesothelioma, although it was concluded that this combination did not warrant further investigation due to minimal observed benefits (Samson et al., 1987). Similar research into the use of imidazole carboxamide (DTIC) in melanoma highlighted the regional and systemic toxicity and complications of using DTIC in vascular isolation and hyperthermic perfusion, suggesting it is a safe procedure if the dosage is controlled (Didolkar et al., 1986).

Imidazole Derivatives in Pharmacokinetics

Research into the pharmacokinetics of imidazole derivatives, such as pentanedioic acid imidazolyl ethanamide, has been conducted to understand their behavior in the human body. This includes studying the absorption, distribution, metabolism, and excretion of these compounds in healthy volunteers, providing insight into how these drugs might interact with the body on a molecular level. The study aimed to determine the main pharmacokinetic parameters and assess the contribution of cytochrome P450 isoenzyme polymorphism to the variability of these parameters (Gordeev et al., 2021).

Therapeutic Potential Beyond Cancer

Imidazole derivatives have also been explored for their therapeutic potential beyond cancer treatment. This includes investigating their role in treating infections, such as Acanthamoeba keratitis, where polyhexamethylene biguanide (PHMB), an imidazole derivative, showed promise as a new treatment for this infection due to its cysticidal properties at low concentrations (Larkin et al., 1991).

特性

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13(11-2-1-3-11)15-7-9-16-8-6-14-12(16)10-4-5-10/h6,8,10-11H,1-5,7,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFAOMJDMOYILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2C=CN=C2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。